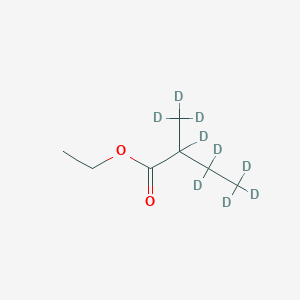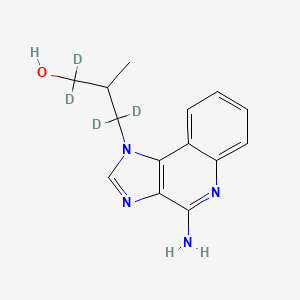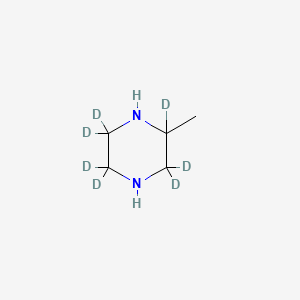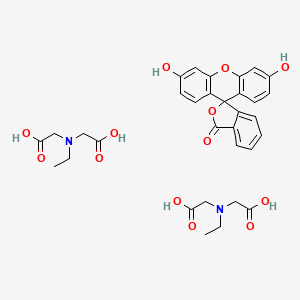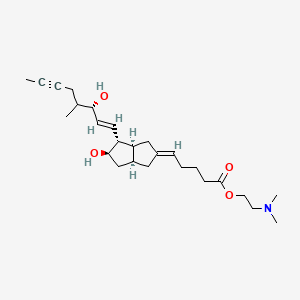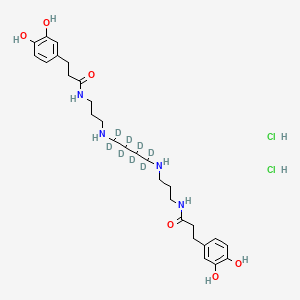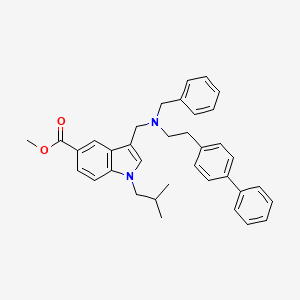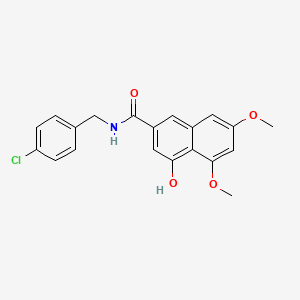
Anticancer agent 99
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 99 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with cancer cells in a way that minimizes damage to healthy cells, making it a highly effective and less toxic alternative to traditional chemotherapy agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 99 involves a multi-step process that includes the formation of key intermediates through a series of chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using continuous flow synthesis techniques. This method allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes. Continuous flow synthesis also enables the integration of in-line analysis and purification steps, ensuring the consistent quality of the final product .
化学反应分析
Types of Reactions: Anticancer agent 99 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis in cancer cells .
科学研究应用
Anticancer agent 99 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of anticancer drug action. In biology, it is employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis. In medicine, this compound is being evaluated in preclinical and clinical trials for its potential to treat various types of cancer, including breast, lung, and prostate cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer therapies .
作用机制
The mechanism of action of Anticancer agent 99 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes involved in cell cycle regulation and DNA replication. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death. The compound also disrupts signaling pathways that promote cancer cell survival and proliferation, further enhancing its anticancer effects .
相似化合物的比较
Similar Compounds: Similar compounds to Anticancer agent 99 include other targeted anticancer agents such as gemcitabine, cytarabine, and clofarabine. These compounds share similar mechanisms of action, targeting specific molecular pathways involved in cancer cell growth and survival .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure, which allows for more selective targeting of cancer cells while minimizing toxicity to healthy cells. This selectivity reduces the side effects commonly associated with traditional chemotherapy and enhances the overall efficacy of the treatment .
属性
分子式 |
C19H20F3N3O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
4-(butylamino)-N-[(E)-[2-(trifluoromethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H20F3N3O2/c1-2-3-12-23-16-10-8-14(9-11-16)18(26)25-24-13-15-6-4-5-7-17(15)27-19(20,21)22/h4-11,13,23H,2-3,12H2,1H3,(H,25,26)/b24-13+ |
InChI 键 |
ZPFPBPOARCUZHQ-ZMOGYAJESA-N |
手性 SMILES |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(F)(F)F |
规范 SMILES |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)
